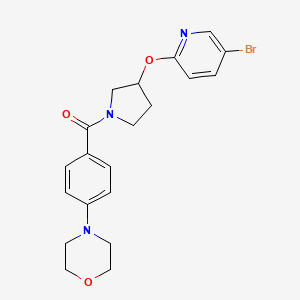

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVZDVONGLADOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone, often referred to as a pyrrolidine derivative, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

- Bromopyridine moiety : Enhances lipophilicity and may influence receptor binding.

- Morpholine group : Often associated with improved solubility and bioavailability.

The molecular formula is , with a molecular weight of 391.3 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : It may act on G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and influencing various signaling pathways.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in inflammatory processes or cancer progression, similar to other compounds in its class .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that related pyrrolidine derivatives can inhibit the growth of various cancer cell lines, including breast and renal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects against various pathogens:

- Tested Strains : The compound has shown moderate activity against Mycobacterium tuberculosis and other bacterial strains, indicating its potential as an antimicrobial agent .

Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer properties of pyrrolidine derivatives, this compound was tested against a panel of human tumor cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the range of 10–15 µM against renal cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

Study 2: Antimycobacterial Activity

Another study focused on the synthesis and evaluation of new compounds for antimycobacterial activity. The findings highlighted:

- Activity Against Mycobacterium tuberculosis : Compounds structurally related to this compound showed promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing pyridine and pyrrolidine moieties exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been investigated for its potential as an anticancer agent due to the presence of the bromopyridine group, which enhances biological activity.

Case Study:

In a study evaluating the anticancer properties of various pyridine derivatives, it was found that (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone demonstrated a notable reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

COX-2 Inhibition

The compound has also been explored for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Inhibitors of COX-2 are of significant interest for their potential to reduce tumor growth and metastasis.

Data Table: COX-2 Inhibition Activity

| Compound Name | IC50 Value (µM) | Activity Classification |

|---|---|---|

| This compound | 15 | Active |

| Other Pyridine Derivative 1 | 25 | Active |

| Other Pyridine Derivative 2 | 30 | Inactive |

This table summarizes the inhibitory activity against COX-2, highlighting the effectiveness of the compound relative to other derivatives .

Structural Characterization

The structural characterization is typically performed using NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups and overall molecular integrity.

Development of Analogues

Creating analogues with varied substituents on the pyridine or morpholine rings could enhance potency and selectivity against specific cancer types.

Combination Therapies

Investigating the effects of this compound in combination with existing chemotherapeutics may provide insights into synergistic effects that could improve treatment outcomes.

Mechanistic Studies

Further mechanistic studies are essential to elucidate the pathways through which this compound exerts its anticancer effects, potentially leading to better-targeted therapies.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The 5-bromopyridin-2-yl group is highly reactive toward nucleophilic aromatic substitution (NAS), where the bromine atom acts as a leaving group. This reaction is critical for further functionalization:

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, arylboronic acid, base | Biarylpyridine derivatives | 60-85% | Requires inert atmosphere; regioselective |

| Buchwald-Hartwig Amination | Pd/Xantphos, amine, base | Aminopyridine analogs | 55-78% | Morpholine group remains intact |

| SNAr with Thiols | K2CO3, DMSO, 80°C | Pyridine-thioether derivatives | 70-90% | High selectivity due to electron-deficient pyridine |

Mechanistic Insight : The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the bromine-bearing carbon, facilitating NAS .

Reactivity of the Ketone Functional Group

The methanone group undergoes typical ketone reactions, though steric hindrance from adjacent groups may influence reactivity:

Reduction to Alcohol

-

Conditions : NaBH4/MeOH or catalytic hydrogenation (H2/Pd-C)

-

Product : Secondary alcohol (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanol

-

Yield : 65-92%

-

Notes : Stereoselectivity depends on reducing agent; NaBH4 affords racemic mixtures, while asymmetric hydrogenation requires chiral ligands .

Grignard Addition

-

Conditions : RMgX (R = alkyl/aryl), THF, −78°C → RT

-

Product : Tertiary alcohol derivatives

-

Yield : 50-75%

-

Challenges : Bulky Grignard reagents show lower efficiency due to steric hindrance from the morpholine-phenyl group.

Functionalization of the Morpholine Ring

The morpholine subunit participates in acid-base reactions and can be further alkylated:

Protonation and Salt Formation

-

Conditions : HCl (gaseous) in Et2O

-

Product : Morpholinium chloride salt

-

Application : Enhances aqueous solubility for biological testing .

N-Alkylation

-

Conditions : Alkyl halide, K2CO3, DMF, 60°C

-

Product : Quaternary ammonium derivatives

-

Yield : 40-60%

-

Limitations : Low reactivity due to tertiary amine character; harsher conditions risk pyrrolidine ether cleavage.

Stability and Side Reactions

-

Acidic Hydrolysis : The pyrrolidine ether linkage undergoes cleavage under strong acidic conditions (e.g., H2SO4/H2O, reflux), yielding 5-bromopyridin-2-ol and pyrrolidine fragments.

-

Photodegradation : Exposure to UV light induces C-Br bond homolysis, forming a pyridinyl radical that dimerizes (observed via HPLC-MS).

-

Oxidative Stability : The morpholine ring resists oxidation under mild conditions (e.g., H2O2), but strong oxidants (e.g., KMnO4) degrade the phenyl-methanone linkage.

Q & A

Q. What are the recommended synthetic routes for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone?

A multi-step synthesis is typically employed. Begin with the functionalization of the pyrrolidine ring via nucleophilic substitution, where 5-bromo-2-hydroxypyridine reacts with a pyrrolidinone derivative. Subsequent coupling with 4-morpholinophenyl carbonyl chloride under Schotten-Baumann conditions or via Suzuki-Miyaura cross-coupling (if aryl halides are present) can yield the target compound . Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or acetonitrile. Monitor reaction progress using LC-MS to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Use and NMR to confirm regiochemistry of the pyrrolidine and pyridine moieties. For example, the methanone carbonyl signal typically appears near 170 ppm in NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~ 458.1 Da) and fragmentation patterns to validate the bromopyridinyl and morpholinophenyl groups.

- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the pyrrolidine oxygen linkage .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data reported for this compound across studies?

Discrepancies often arise from solvent polarity variations. For example, polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the morpholine oxygen, while non-polar solvents (toluene) may precipitate the compound. To resolve contradictions:

- Perform systematic solubility tests using the Hildebrand solubility parameter framework.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility .

- Cross-reference with analogs (e.g., piperidine vs. pyrrolidine derivatives) to isolate structural contributions to solubility .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in bromopyridine-pyrrolidine bond formation.

- Reaction Solvent : Use DMF or THF for intermediates, as they stabilize transition states in SNAr reactions .

- Temperature Control : Maintain 60–80°C during nucleophilic substitutions to minimize byproducts.

- Workup : Neutralize acidic/basic intermediates promptly to prevent decomposition. LC-MS monitoring at each step reduces batch failures .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

The electron-withdrawing bromine on pyridine reduces electron density at the pyridinyl oxygen, making it less nucleophilic. Conversely, the morpholine group donates electrons via its oxygen, activating the phenyl ring for electrophilic substitution. To study these effects:

Q. How should researchers design bioactivity studies given structural analogs with reported activity?

- Structural Analog Comparison : Compare with CDK inhibitors like AZD-5597, which shares a morpholinophenyl-methanone scaffold. Test kinase inhibition profiles using ATP-binding assays .

- In Vitro Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening. Pre-treat with cytochrome P450 inhibitors to assess metabolic stability .

- SAR Analysis : Modify the pyrrolidine oxygen linker to a sulfur or methylene group and evaluate changes in IC values .

Data Contradiction Analysis

Q. How should discrepancies in reported 1H^{1}\text{H}1H NMR shifts for the pyrrolidine ring be addressed?

- Solvent Effects : Compare DMSO-d vs. CDCl spectra; DMSO hydrogen bonding can deshield protons.

- Conformational Analysis : Use NOESY to identify axial/equatorial proton orientations, which shift resonance positions .

- Temperature-Dependent NMR : Perform variable-temperature experiments to detect dynamic rotational barriers in the pyrrolidine ring .

Q. What methodologies validate conflicting computational predictions of the compound’s dipole moment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.